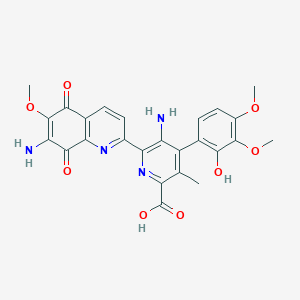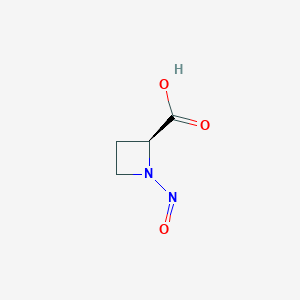
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
Übersicht
Beschreibung
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is a synthetic chromogenic analog of sphingomyelin . It is useful for measuring sphingomyelinase activity and can be used for the selective assay of brain sphingomyelinase without any interference from neutral sphingomyelinase .
Physical And Chemical Properties Analysis
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is an off-white solid . It is soluble in methanol at a concentration of 25 mg/mL . It should be stored at -20°C and protected from light . Following reconstitution, aliquots can be frozen at -20°C, and the stock solutions are stable for up to 3 months at -20°C .Wissenschaftliche Forschungsanwendungen
Sphingomyelinase Activity Measurement
HDANPPcholine is a synthetic chromogenic analog of sphingomyelin . It is useful for measuring sphingomyelinase activity . Sphingomyelinases are a type of enzyme that break down sphingomyelin, a type of sphingolipid found in animal cell membranes. This process is crucial in cell signal transduction and apoptosis.
Selective Assay of Brain Sphingomyelinase
HDANPPcholine can be used for the selective assay of brain sphingomyelinase without any interference from neutral sphingomyelinase . This is particularly useful in neuroscience research, where understanding the role of sphingomyelinase in the brain can provide insights into neurodegenerative diseases.
Acid Sphingomyelinase Activity Measurement
HDANPPcholine is a useful substrate for selectively measuring the activity of acid sphingomyelinase . Acid sphingomyelinase is an enzyme that plays a key role in the metabolism of sphingolipids and is involved in various cellular processes including apoptosis, cell growth, and differentiation.
Wirkmechanismus
Target of Action
The primary target of HDANPPcholine is sphingomyelinase , an enzyme involved in the metabolism of sphingomyelin . Sphingomyelinase catalyzes the hydrolysis of sphingomyelin, a type of sphingolipid found in animal cell membranes, into phosphocholine and ceramide .
Mode of Action
HDANPPcholine interacts with its target, sphingomyelinase, by serving as a synthetic chromogenic analog of sphingomyelin . This means that it mimics the structure of sphingomyelin and can be recognized and processed by sphingomyelinase. The interaction between HDANPPcholine and sphingomyelinase results in the production of ceramide and phosphocholine .
Biochemical Pathways
The interaction of HDANPPcholine with sphingomyelinase affects the sphingolipid metabolism pathway . The downstream effects of this interaction include the production of ceramide, a bioactive lipid that plays a crucial role in cell signaling pathways related to growth, differentiation, senescence, and apoptosis .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s stability at -20°C indicates that it may have a relatively long half-life .
Result of Action
The action of HDANPPcholine results in the inhibition of neoplastic cell growth in vitro . It also inhibits Protein Kinase C , an enzyme involved in regulating cell growth and differentiation. These effects suggest that HDANPPcholine may have potential therapeutic applications in the treatment of cancer .
Action Environment
The action, efficacy, and stability of HDANPPcholine can be influenced by various environmental factors. For instance, its stability at -20°C suggests that it may be sensitive to temperature . Additionally, its solubility in methanol indicates that its action and bioavailability may be affected by the solvent environment
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKXKMMWVIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209181 | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
CAS RN |
60438-73-5 | |
| Record name | Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60438-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in the context of Niemann-Pick disease?
A: Niemann-Pick disease is characterized by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin in various tissues. 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine serves as a chromogenic analog of sphingomyelin. [] This means it can be broken down by acid sphingomyelinase, and the resulting product can be easily detected through color change. This property makes it valuable for diagnosing Niemann-Pick disease. Extracts from individuals with Niemann-Pick disease Type A show no activity against this compound, while heterozygotes and those with Type C exhibit intermediate levels of activity. [] This difference in activity allows for the identification of both patients and carriers of the disease.
Q2: How does 2-hexadecanoylamino-4-nitrophenylphosphorylcholine compare to traditional methods of measuring sphingomyelinase activity?
A: Prior to the use of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine, measuring sphingomyelinase activity relied on radiolabeled sphingomyelin. [] These radiolabeled materials are expensive and require specialized laboratory equipment for handling and detection. In contrast, 2-hexadecanoylamino-4-nitrophenylphosphorylcholine offers a safer, more cost-effective, and accessible alternative. Its chromogenic nature allows for direct visualization of enzyme activity, eliminating the need for radioactivity and specialized equipment. [] This makes it a more practical option for wider use in research and clinical settings.
Q3: Beyond Niemann-Pick disease, are there other potential applications for 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in research?
A: While primarily recognized for its role in Niemann-Pick disease diagnosis, 2-hexadecanoylamino-4-nitrophenylphosphorylcholine also serves as a valuable tool for studying acid sphingomyelinase itself. Researchers have used this compound to purify and characterize the enzyme from rat liver. [] By analyzing how effectively purified acid sphingomyelinase breaks down 2-hexadecanoylamino-4-nitrophenylphosphorylcholine, scientists can determine the enzyme's activity levels and gain insights into its kinetic properties. [] This information contributes to a deeper understanding of acid sphingomyelinase's role in various cellular processes and potential implications in other diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)







![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)



